molecular formula C13H22N4O7 B14038705 Boc-Gly-Gly-Gly-Gly-OH

Boc-Gly-Gly-Gly-Gly-OH

Cat. No.: B14038705
M. Wt: 346.34 g/mol
InChI Key: BWUKZCIJVKIEFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-Gly-Gly-Gly-Gly-OH, also known as (tert-Butoxycarbonyl)glycylglycylglycylglycine, is an organic compound with the molecular formula C11H19N3O6. It is commonly used in organic synthesis, particularly in peptide synthesis, due to its role as a protecting group for amino acids. The compound is typically a white crystalline powder that is soluble in organic solvents like dimethylformamide (DMF) and dichloromethane, but insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Gly-Gly-Gly-Gly-OH generally involves the stepwise addition of Boc-protected glycine units. The process begins with the protection of glycine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. This reaction forms Boc-Gly-OH. Subsequent steps involve the coupling of Boc-Gly-OH with additional glycine units using coupling reagents like dicyclohexylcarbodiimide (DCC) or water-soluble carbodiimide (WSCD) in organic solvents .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines facilitate the repetitive coupling and deprotection steps required for peptide elongation. The use of microwave-assisted coupling reactions and environmentally friendly solvents like water has also been explored to reduce the environmental impact of the synthesis process .

Mechanism of Action

The primary function of Boc-Gly-Gly-Gly-Gly-OH is to act as a protecting group for amino acids during peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective peptide bond formation. The deprotection step involves the cleavage of the Boc group, typically using strong acids, to yield the free amine . This process ensures the sequential addition of amino acids to form the desired peptide chain .

Properties

Molecular Formula

C13H22N4O7

Molecular Weight

346.34 g/mol

IUPAC Name

2-[[2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C13H22N4O7/c1-13(2,3)24-12(23)17-6-10(20)15-4-8(18)14-5-9(19)16-7-11(21)22/h4-7H2,1-3H3,(H,14,18)(H,15,20)(H,16,19)(H,17,23)(H,21,22)

InChI Key

BWUKZCIJVKIEFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.